molecular formula C21H26N2O5 B269139 3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B269139
M. Wt: 386.4 g/mol
InChI Key: WEGBJGKTUMWQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This makes it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of this compound.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide. One possible direction is to investigate its potential as a cancer drug. Further studies are needed to determine the optimal dosage and toxicity levels of this compound, as well as its efficacy in treating different types of cancer. Another potential direction is to investigate its potential as an anti-inflammatory and analgesic drug. Further studies are needed to determine its efficacy in treating pain and inflammation, as well as its potential side effects. Finally, future research could focus on the mechanism of action of this compound, in order to better understand how it exerts its effects and how it can be optimized for therapeutic use.

Synthesis Methods

The synthesis method of 3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves the reaction of 4-aminobenzamide with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

3,4,5-trimethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H26N2O5/c1-13(2)10-19(24)22-15-6-8-16(9-7-15)23-21(25)14-11-17(26-3)20(28-5)18(12-14)27-4/h6-9,11-13H,10H2,1-5H3,(H,22,24)(H,23,25)

InChI Key

WEGBJGKTUMWQAU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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